![molecular formula C20H15F3N4O B11266197 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11266197.png)
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: is a heterocyclic compound that features a pyrazole ring and an oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both pyrazole and oxadiazole moieties in its structure suggests that it may exhibit a range of biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized by the reaction of hydrazine with an α,β-unsaturated carbonyl compound. For example, the reaction of 2,5-dimethylphenylhydrazine with an appropriate diketone under acidic conditions can yield the desired pyrazole derivative .
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be formed by the cyclization of an amidoxime with a carboxylic acid derivative. For instance, the reaction of 3-(trifluoromethyl)benzohydrazide with an appropriate amidoxime under dehydrating conditions can yield the oxadiazole ring .
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Coupling of the Two Rings: : The final step involves coupling the pyrazole and oxadiazole rings. This can be achieved through a condensation reaction, where the pyrazole derivative is reacted with the oxadiazole derivative under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used .
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Reduction: : Reduction reactions can occur at the oxadiazole ring. Reducing agents like lithium aluminum hydride or sodium borohydride can be employed .
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Substitution: : The compound can undergo substitution reactions, particularly at the phenyl rings. Electrophilic substitution reactions using reagents like bromine or nitric acid can introduce various substituents .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its biological activities. Some key applications include:
- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
- Anti-Diabetic Properties : Some studies have highlighted the anti-diabetic potential of related oxadiazole compounds. For example, derivatives tested on genetically modified models like Drosophila melanogaster have shown significant reductions in glucose levels, suggesting potential for developing new diabetic treatments .
- Antimicrobial Activity : The oxadiazole scaffold is known for its antimicrobial properties. Compounds derived from this structure have been evaluated for their effectiveness against various pathogens, demonstrating a broad spectrum of activity that could lead to new antibiotics .
Agricultural Applications
The compound's derivatives may also play a role in agriculture:
- Pesticides and Herbicides : The unique chemical properties of oxadiazoles make them suitable candidates for developing new agrochemicals. Their ability to inhibit specific biological pathways in pests can lead to effective pest control solutions without harming beneficial organisms .
Materials Science
Beyond biological applications, this compound has potential uses in materials science:
- Organic Light Emitting Diodes (OLEDs) : The electronic properties of oxadiazoles can be harnessed in the development of OLEDs. Their ability to emit light when subjected to an electric current makes them suitable for use in display technologies .
Table 1: Summary of Biological Activities
Activity Type | Study Reference | Findings |
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Anticancer | Induced apoptosis in glioblastoma cells | |
Anti-diabetic | Reduced glucose levels in Drosophila models | |
Antimicrobial | Broad-spectrum efficacy against pathogens |
Case Study: Anticancer Activity
In a study focusing on the anticancer effects of oxadiazole derivatives, researchers synthesized several compounds and tested their cytotoxicity against the LN229 glioblastoma cell line. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through DNA damage mechanisms . This finding supports the potential use of such compounds in cancer therapeutics.
Case Study: Anti-Diabetic Effects
Another research effort involved evaluating the anti-diabetic effects of oxadiazole derivatives using Drosophila melanogaster as a model organism. The study found that specific compounds led to significant reductions in glucose levels compared to controls, indicating their potential utility in managing diabetes .
Mechanism of Action
The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
- 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazole
- 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxazole
Uniqueness
The uniqueness of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its combination of the pyrazole and oxadiazole rings. This dual-ring structure imparts unique chemical and biological properties that are not observed in similar compounds. For example, the presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a more effective drug candidate.
Biological Activity
The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a pyrazole-based derivative that has attracted considerable attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activities of the compound are primarily attributed to its interaction with various biological targets. The following sections summarize the key findings from research studies.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis and cell cycle arrest in the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
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MCF-7 | 15.2 | Apoptosis induction |
A549 | 12.8 | Cell cycle arrest at G1 phase |
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is mediated through the suppression of NF-kB signaling pathways.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be within acceptable ranges for potential therapeutic applications.
Bacterial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Studies
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and enhanced apoptosis markers in treated cells .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects in a murine model of arthritis. The compound significantly reduced paw swelling and inflammatory markers compared to control groups .
- Antimicrobial Efficacy : A comprehensive antibacterial study highlighted its effectiveness against resistant strains of bacteria, suggesting a potential role in developing new antibiotics .
Properties
Molecular Formula |
C20H15F3N4O |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H15F3N4O/c1-11-6-7-12(2)15(8-11)16-10-17(26-25-16)19-24-18(27-28-19)13-4-3-5-14(9-13)20(21,22)23/h3-10H,1-2H3,(H,25,26) |
InChI Key |
JNFNTJDFIIQLPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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